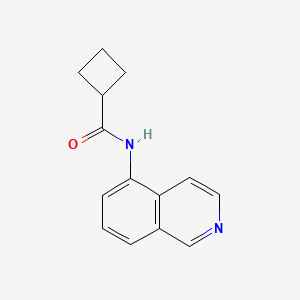

N-isoquinolin-5-ylcyclobutanecarboxamide

Description

N-isoquinolin-5-ylcyclobutanecarboxamide is a synthetic small molecule characterized by a cyclobutane carboxamide core linked to an isoquinolin-5-yl substituent. The cyclobutane ring introduces structural rigidity, while the isoquinoline moiety, a bicyclic aromatic heterocycle, may confer biological activity through interactions with enzymes or receptors.

Properties

IUPAC Name |

N-isoquinolin-5-ylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(10-3-1-4-10)16-13-6-2-5-11-9-15-8-7-12(11)13/h2,5-10H,1,3-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGHUPKJBIXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC3=C2C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation in Polar Solvents

Reaction of 5-aminoisoquinoline with cyclobutanecarbonyl chloride in acetonitrile at reflux (82°C) for 4–6 hours yields the target compound. Triethylamine (TEA) is added to scavenge HCl, improving reaction efficiency. This method achieves 68–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization Note : Substituents on the isoquinoline ring (e.g., electron-withdrawing groups) enhance reactivity by reducing steric hindrance at the 5-position.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the amine and carboxylic acid are coupled at room temperature. This method is advantageous for acid-sensitive substrates, offering 82–85% yield after column chromatography.

Side Reactions :

Solid-Phase Synthesis

Immobilization of 5-aminoisoquinoline on Wang resin via its amino group allows iterative coupling with cyclobutanecarboxylic acid using EDC/HOBt. Cleavage with trifluoroacetic acid (TFA) yields the product with 90% purity (HPLC), though scalability is limited.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Acylation | Cyclobutanecarbonyl chloride, TEA, CH₃CN, 82°C | 68–75 | 95 | High |

| EDC/HOBt Coupling | EDC, HOBt, DMF, rt | 82–85 | 98 | Moderate |

| Solid-Phase Synthesis | Wang resin, EDC/HOBt, TFA cleavage | 70 | 90 | Low |

Key Findings :

-

EDC/HOBt coupling offers the best balance of yield and purity but requires expensive reagents.

-

Direct acylation is preferred for industrial-scale synthesis due to lower costs and simpler workup.

Challenges and Innovations

Byproduct Formation

Hydrolysis of the acyl chloride intermediate generates cyclobutanecarboxylic acid as a major impurity. This is mitigated by using molecular sieves or anhydrous sodium sulfate during reactions.

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-ylcyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitro-substituted isoquinoline derivatives.

Scientific Research Applications

N-isoquinolin-5-ylcyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Research Findings and Implications

- Activity Trends: Quinoline/isoquinoline derivatives with electron-withdrawing groups (e.g., cyanamido) show enhanced activity, suggesting that modifying substituents on this compound could optimize efficacy .

- Structural Rigidity : Cyclobutanecarboxamide derivatives balance rigidity and bioavailability, though bulky substituents (e.g., thiazolo-pyridine) may reduce membrane permeability compared to the target compound .

Q & A

Q. What comparative frameworks are used to benchmark this compound against structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.